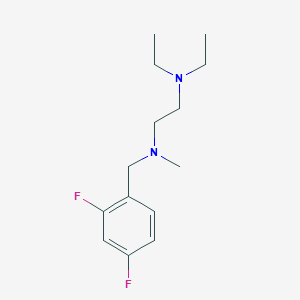
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a member of the ethylenediamine family and is widely used in the synthesis of various organic compounds. In
作用机制
The mechanism of action of DFB is not fully understood. However, it has been proposed that DFB exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFB leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DFB has been shown to possess antioxidant activity. It has been suggested that DFB may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. DFB has also been found to possess neuroprotective properties and may be a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DFB is a relatively stable compound and can be easily synthesized on a large scale. It has been found to exhibit potent anti-tumor activity at relatively low concentrations. However, DFB has been shown to exhibit cytotoxicity towards normal cells at higher concentrations. This may limit its potential therapeutic applications.
未来方向
There are several future directions for the research on DFB. One potential direction is to explore the use of DFB in combination with other anti-cancer agents to enhance its efficacy and reduce its toxicity towards normal cells. Another direction is to investigate the potential use of DFB in the treatment of other diseases such as neurodegenerative and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of DFB and its potential therapeutic applications.
合成方法
The synthesis of DFB involves a multi-step process that starts with the reaction of 2,4-difluorobenzyl chloride with diethylamine to produce N-(2,4-difluorobenzyl)-N',N'-diethyl-1,2-ethanediamine. This intermediate product is then reacted with methyl iodide to produce the final product, N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine. The synthesis of DFB is a relatively simple process and can be carried out on a large scale.
科学研究应用
DFB has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DFB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anti-tumor activity, DFB has been found to possess anti-inflammatory and analgesic properties. It has been suggested that DFB may be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDCWISQWPHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

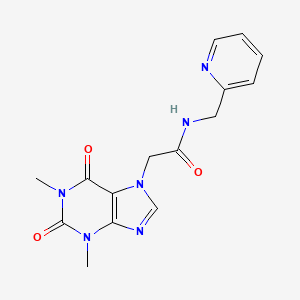
![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)
![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)

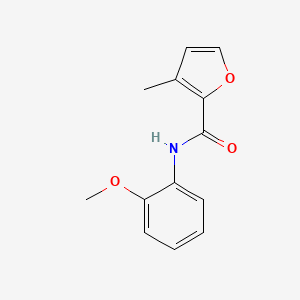
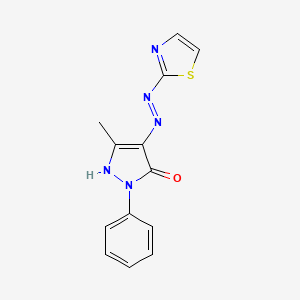
![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)
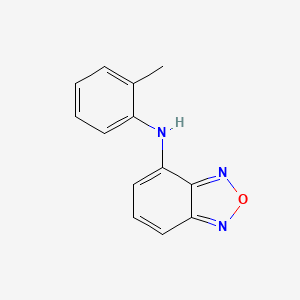
![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)
![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)